Idarubicinone
Description
Contextualization within Anthracycline Chemistry and Therapy
Anthracyclines represent a pivotal class of natural product-derived chemotherapy agents, widely employed in the treatment of a broad spectrum of cancers, including leukemias, lymphomas, breast, stomach, uterine, ovarian, bladder, and lung cancers. researchgate.netresearchgate.netacs.orghemonc.orgwikipedia.org These compounds, originally isolated from Streptomyces bacteria, possess a characteristic tetracyclic anthraquinone (B42736) core structure linked to an amino sugar moiety. wikipedia.orgresearchgate.net Their potent antineoplastic activity is primarily attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and RNA synthesis, and to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. researchgate.netacs.orghemonc.orgwikipedia.orgresearchgate.net
The clinical success of early anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) has been tempered by significant dose-limiting toxicities, most notably cumulative cardiotoxicity. acs.orgwikipedia.orghilarispublisher.comresearchgate.net This limitation has driven extensive research efforts focused on synthesizing and evaluating novel anthracycline analogs with improved therapeutic indices, aiming for enhanced efficacy and reduced adverse effects. hilarispublisher.comresearchgate.netmdpi.com Idarubicin (B193468), a synthetic analog of daunorubicin, stands out as a significant development in this field. It is characterized by the absence of a methoxy (B1213986) group at the C-4 position of its aglycone, which confers increased lipophilicity. This structural modification results in enhanced cellular uptake and a higher degree of cytotoxicity compared to its predecessors, daunorubicin and doxorubicin. acs.orghemonc.orgwikipedia.orgresearchgate.netresearchgate.net Epirubicin, another important analog, achieved improved tolerability through epimerization of the sugar moiety. acs.orgwikipedia.orghilarispublisher.comresearchgate.netmdpi.com The ongoing exploration of anthracycline chemical space continues to focus on modifying structural elements, including the sugar moiety, N-alkylation patterns, saccharide chains, and the aglycone itself, to discover next-generation anticancer agents. hilarispublisher.com
Significance as an Aglycone Metabolite of Idarubicin
Idarubicinone is the aglycone component of the anthracycline drug idarubicin. wikipedia.orgfrontiersin.orgbeilstein-journals.orgsukl.gov.cz Anthracyclines undergo extensive metabolism within the body, with various pathways contributing to their clearance and the formation of active or inactive metabolites. A primary metabolic route for anthracyclines, including idarubicin, involves the reduction of the C-13 carbonyl group to form alcohol metabolites, such as idarubicinol. nih.govnih.gov Additionally, deglycosidation reactions can occur, yielding the respective aglycones. researchgate.netresearchgate.netnih.gov
Historical Perspectives in Anthracycline Analog Development
The journey of anthracyclines in cancer therapy began with the isolation of daunorubicin from Streptomyces peucetius in the early 1960s. researchgate.netacs.orgresearchgate.netnih.gov This discovery paved the way for the development of doxorubicin, a closely related analog with a hydroxyl group at the C-14 position, which exhibited a broader spectrum of activity against solid tumors. acs.orgwikipedia.org The remarkable efficacy of these initial agents was, however, accompanied by significant dose-dependent cardiotoxicity, a major limitation that spurred decades of research aimed at synthesizing novel analogs with improved safety and efficacy profiles. acs.orgwikipedia.orghilarispublisher.comresearchgate.netmdpi.com
Idarubicin emerged from these efforts as a key synthetic analog, distinguished by the absence of the C-4 methoxy group found in daunorubicin. This structural alteration enhanced its lipophilicity, leading to greater cellular uptake and increased cytotoxic potency. acs.orghemonc.orgmdpi.comresearchgate.netresearchgate.net Epirubicin, another important analog, was developed through the epimerization of the sugar moiety of doxorubicin, offering a favorable balance of efficacy and reduced cardiotoxicity. acs.orgwikipedia.orghilarispublisher.comresearchgate.netmdpi.com The ongoing pursuit of improved anthracyclines involves exploring a wide array of structural modifications, including alterations to the sugar residue, N-alkylation, and variations in the aglycone structure. hilarispublisher.com Furthermore, innovative synthetic methodologies, such as the functionalization of tetracene, are being investigated to access anthracycline aglycones like this compound through non-traditional routes, moving beyond conventional annulation strategies. frontiersin.orgbeilstein-journals.orgsukl.gov.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-YUNKPMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976091 | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60660-75-5 | |
| Record name | 4-Demethoxydaunomycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Data Tables
Table 1: Comparative Properties of Key Anthracycline Analogs
| Compound | Aglycone Name | Key Structural Feature Difference (vs. Daunorubicin) | Lipophilicity | Cytotoxicity (Relative) | Primary Alcohol Metabolite |
| Daunorubicin (B1662515) | Daunomycinone | C-4 methoxy (B1213986) group present | Moderate | Moderate | Daunorubicinol |
| Doxorubicin (B1662922) | Adriamycinone | C-4 methoxy group present; C-14 hydroxyl addition | Moderate | High | Doxorubicinol |
| Idarubicin (B193468) | Idarubicinone | C-4 methoxy group absent | High | Very High | Idarubicinol |
| Epirubicin | Epirubicinone | 4'-hydroxyl group epimerized (sugar moiety) | Moderate | High | Epirubicinol |
Note: Cytotoxicity and lipophilicity are relative comparisons based on available literature.
Table 2: Anthracycline Aglycones and Their Metabolic Significance
| Aglycone | Parent Compound | Key Metabolic Role/Characteristic | Potential Impact |
| Daunomycinone | Daunorubicin | Forms alcohol metabolite (Daunorubicinol); can be formed via deglycosidation | Higher lipophilicity than parent; potential mitochondrial membrane intercalation and cardiotoxicity |
| Adriamycinone | Doxorubicin | Forms alcohol metabolite (Doxorubicinol); can be formed via deglycosidation | Higher lipophilicity than parent; potential mitochondrial membrane intercalation and cardiotoxicity |
| This compound | Idarubicin | Forms alcohol metabolite (Idarubicinol); can be formed via deglycosidation | Higher lipophilicity than parent; potential mitochondrial membrane intercalation and cardiotoxicity |
Table 3: Novel Synthetic Approach to this compound
| Starting Material | Key Strategy | Key Reaction Types | Number of Steps | Outcome |
| Tetracene | Global Functionalization | Co-/Ru-catalyzed arene oxidation; Arenophile-mediated dearomative hydroboration; Zweifel olefination | 5 | Rapid and controlled access to (±)-Idarubicinone |
Compound List
Total Synthesis Approaches
Total synthesis efforts for this compound have explored diverse chemical transformations to construct its characteristic tetracyclic framework. A notable departure from conventional methods involves the functionalization of pre-existing polycyclic aromatic systems.
A groundbreaking approach has emerged that utilizes simple polynuclear arenes as starting templates, requiring only functional decorations to achieve the complex anthracycline structure. This strategy bypasses the need for assembling multiple pre-functionalized building blocks.
Tetracene, a readily available four-ring aromatic hydrocarbon, has been identified as an ideal precursor for a non-annulative synthesis of this compound chemrxiv.orgnih.govresearchgate.netnih.govacs.orgresearchgate.netillinois.educhemrxiv.orgresearchgate.netacs.org. Its inherent tetracyclic structure provides a direct template that can be elaborated through a series of selective chemical transformations. This method represents a conceptually different strategy compared to traditional annulation approaches, which typically involve the union of smaller, pre-functionalized fragments nih.govresearchgate.net.
The synthesis of this compound from tetracene is achieved through a carefully orchestrated sequence of reactions that combine site-selective arene functionalization with dearomative elaboration chemrxiv.orgnih.govnih.govacs.orgresearchgate.netillinois.educhemrxiv.orgresearchgate.net. This strategy involves multiple steps to introduce the necessary oxygenation and carbon framework, ultimately yielding the key anthracycline skeleton. Specifically, the process includes arene oxidations to establish the correct oxidation states of the B and C rings, followed by a dearomative hydroboration step to functionalize the terminal ring A chemrxiv.orgnih.gov. Subsequent transformations, such as Zweifel olefination, are employed to install the methyl ketone moiety, and a crucial urazole-to-hydroxy exchange is performed to reveal the fully decorated A ring of this compound chemrxiv.orgnih.gov. This comprehensive functionalization strategy allows for rapid and controlled access to the target molecule.
Central to the non-annulative synthesis of this compound from tetracene is the application of transition metal catalysis, particularly cobalt and ruthenium complexes. These catalysts are instrumental in facilitating the selective oxidation of the tetracene core chemrxiv.orgnih.govresearchgate.netnih.govacs.orgresearchgate.netillinois.educhemrxiv.orgresearchgate.netacs.org. For instance, cobalt(II) tetraphenylporphyrin (B126558) (CoTPP) has been employed in the initial oxidation of tetracene to 5,12-tetracenequinone nih.gov. Ruthenium-catalyzed reactions are also utilized, for example, in sp2 C–H oxygenation, which is a key step in introducing functionality to the aromatic rings nih.govacs.org. The judicious combination of these catalytic systems enables the efficient and selective introduction of oxygen atoms and other functional groups onto the tetracene scaffold, paving the way for the construction of the this compound structure.
Table 2.1: Key Transformations in the Non-Annulative Synthesis of this compound from Tetracene
| Step/Transformation | Key Reagents/Catalysts | Outcome/Purpose | Citation(s) |
| Initial Arene Oxidation | Cobalt(II) tetraphenylporphyrin (CoTPP), phenyliodine(III) sulfate | Conversion of tetracene to 5,12-tetracenequinone | nih.gov |
| Second Arene Oxidation | Ruthenium-catalyzed sp2 C–H oxygenation (e.g., [Ru(cymene)-Cl2]2, PIFA) | Introduction of further oxygenation to the B and C rings | nih.govacs.org |
| Dearomative Functionalization of Ring A | Arenophile-mediated dearomative hydroboration (e.g., using N-methyl-1,2,4-triazoline-3,5-dione) | Introduction of functionality to ring A, setting up for further elaboration | chemrxiv.orgnih.govillinois.edu |
| Installation of Methyl Ketone Moiety | Zweifel olefination | Formation of the characteristic methyl ketone side chain | chemrxiv.orgnih.gov |
| A-Ring Functionalization (Urazole-to-Hydroxy Exchange) | Base treatment followed by methylation (e.g., Me2SO4) | Conversion of a urazole (B1197782) moiety to the desired hydroxyl group, revealing the final A-ring structure | chemrxiv.orgnih.gov |
| Overall Synthesis | Combination of the above steps | Rapid and controlled access to (±)-idarubicinone in approximately eight operations from tetracene nih.gov | chemrxiv.orgnih.govnih.gov |
Alternative total synthesis strategies for anthracyclines, including precursors to this compound, have also leveraged the power of the Diels-Alder cycloaddition reaction. These methods often involve the construction of the tetracyclic core through controlled cyclization events.
One approach involves the Diels-Alder cycloaddition between quinizarin (B34044) diquinone and substituted butadienes to generate key intermediates for anthracycline synthesis epfl.chacs.org. For instance, a common intermediate can be obtained via the Diels-Alder cyclization between quinizarin diquinone and 2-(1-hydroxyethyl)-1,3-butadiene . This strategy allows for the construction of the core tetracyclic structure, which can then be further elaborated to yield specific anthracycline aglycones, such as this compound or its analogues. The combinatorial application of Diels-Alder reactions has been explored to generate various biologically relevant anthracyclinones, including enantiomerically pure forms epfl.ch.
Synthesis of Analogs and Derivatives for Enhanced Properties
Amrubicin Aglycone Synthesis from this compound
The synthesis of Amrubicin aglycone from this compound represents a specific chemical derivation within the broader study of anthracycline chemistry. This transformation focuses on modifying the this compound structure to introduce the necessary functionalities for Amrubicin. Research indicates that this compound can be directly aminated to form the aglycone of Amrubicin through specific chemical reactions google.com.
The general approach involves the modification of the substituent at the R7 position of this compound, converting a hydroxyl (-OH) group to an amine (-NH2) group. This is achieved through a sequence that includes a Ritter reaction and subsequent hydrolysis. The process begins by subjecting this compound, referred to in some contexts as a compound of Formula II, to a Ritter reaction utilizing a suitable nitrile. This reaction leads to the formation of a cyclic intermediate. Following the formation of this intermediate, a hydrolysis step under acidic conditions is employed to yield the desired derivatives, specifically those with an R7 substituent of -NH2, which constitute the aglycones of Amrubicin or its structural analogs google.com. This methodology aims to preserve the inherent chirality of the starting material throughout the synthetic process. It is noted that the yields achieved in the examples provided for this synthesis are not optimized google.com.
| Step | Transformation | Key Reagents/Conditions | Intermediate | Product Type | Notes |
| 1 | Amination of this compound | Ritter reaction with a suitable nitrile | Cyclic intermediate | Amrubicin Aglycone Precursor | Modifies R7 substituent from -OH to -NH2 |
| 2 | Hydrolysis | Acidic conditions | N/A | Amrubicin Aglycone | Conversion of cyclic intermediate |
| Overall | Conversion of R7 substituent | Not explicitly detailed beyond general reagents | N/A | Amrubicin Aglycone | Maintains chirality |
:
this compound
Amrubicin Aglycone
Amrubicin
Formula II (referring to this compound in the context of the described synthesis)
Interactions with Deoxyribonucleic Acid (DNA)
This compound, the aglycone of the anthracycline antibiotic idarubicin, exerts its cytotoxic effects through multiple interactions with DNA. drugbank.comnih.gov These interactions disrupt the normal functions of DNA, leading to the inhibition of essential cellular processes and ultimately, cell death. aap.org The planar structure of this compound is a key feature that facilitates its direct binding to the DNA double helix. psu.edu
This compound, like other anthracyclines, can insert its planar tetracyclic ring system between the base pairs of the DNA double helix. drugbank.comnih.gov This process, known as intercalation, is a primary mode of its interaction with DNA. nih.gov Spectroscopic studies, including UV-vis spectrophotometry and fluorescence spectroscopy, have provided evidence for this intercalative binding. nih.gov The binding of this compound to double-stranded DNA (ds-DNA) results in a slight red shift and a hypochromic effect in its absorption spectrum, which are characteristic of intercalation. nih.gov
The stability of the this compound-DNA complex is significant, with studies reporting high binding constants, indicating a strong affinity. nih.gov This strong interaction is driven by forces such as hydrogen bonding and π-π stacking interactions between the drug molecule and the DNA bases. nih.gov Specifically, Fourier-transform infrared (FTIR) spectroscopy results suggest that this compound binds in the major groove of the DNA duplex, interacting with guanine (B1146940) and cytosine bases. nih.gov Molecular docking studies further support these findings, providing a structural basis for the observed binding properties. nih.gov The amino sugar moiety, while not directly intercalating, lies in the minor groove and its orientation can influence the stability of the drug-DNA complex. researchgate.net
The thermodynamic properties of this interaction reveal a spontaneous binding process under physiological conditions. nih.gov The binding is characterized by a negative Gibbs free energy, further confirming the stability of the complex. nih.gov This stable intercalation physically alters the DNA structure, causing steric obstruction and interfering with the binding of proteins that are essential for DNA replication and transcription. aap.org
Table 1: Binding Constants of this compound with ds-DNA
| Spectroscopic Method | Binding Constant (K) in M⁻¹ | Reference |
|---|---|---|
| UV-VIS Spectrophotometry | 5.14 x 10⁵ | nih.gov |
Beyond simple intercalation, this compound is implicated in the induction of DNA strand breaks. drugbank.comnih.gov This damage can occur through two principal pathways: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II. psu.edumdpi.com
The chemical structure of this compound allows it to participate in redox cycling, which can lead to the production of free radicals. psu.edu These highly reactive species can then attack the DNA backbone, causing single- and double-strand breaks. drugbank.comresearchgate.net Studies have shown that in the presence of certain metal ions, such as copper(II), idarubicin can induce oxidative DNA damage, leading to the formation of superoxide (B77818) radicals and 8-hydroxy-2'-deoxyguanosine (B1666359), a marker of oxidative DNA damage. nih.gov
Furthermore, the interaction of this compound with topoisomerase II, which is discussed in more detail in section 3.2, leads to the stabilization of a "cleavable complex" where the DNA is cut but not resealed. drugbank.comnih.gov This results in protein-linked DNA breaks, which are particularly cytotoxic. If these breaks are not properly repaired, they can lead to chromosomal aberrations and trigger apoptotic cell death. nih.govconicet.gov.ar Research indicates that even when cells attempt to repair this damage, the process can be error-prone, leading to "misrepair" and the disruption of vital genetic information, ultimately contributing to cell death. nih.gov
The combined effects of DNA intercalation and the induction of strand breaks by this compound have a profound inhibitory impact on both DNA replication and transcription. aap.orgchemsrc.com By intercalating into the DNA helix, this compound creates a physical blockade that obstructs the progression of DNA and RNA polymerases along the DNA template. aap.org This steric hindrance prevents the synthesis of new DNA and RNA molecules. aap.org
The structural changes induced in the DNA by intercalation, such as unwinding and lengthening of the helix, also contribute to the disruption of these processes. psu.edu Furthermore, the presence of drug-induced DNA strand breaks can halt the replication fork and transcription machinery, as these processes require an intact DNA template. ethernet.edu.et The inhibition of topoisomerase II by this compound further exacerbates this effect, as this enzyme is crucial for relieving the topological stress that arises during replication and transcription. psu.educhemsrc.com The inability to resolve these topological problems leads to a complete shutdown of DNA and RNA synthesis. aap.org
Topoisomerase II Inhibition
A primary mechanism of action for this compound is the inhibition of topoisomerase II, a critical nuclear enzyme. drugbank.comnih.govchemsrc.com Topoisomerase II plays an essential role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. ebi.ac.uk This activity is vital for processes such as DNA replication, transcription, and chromosome segregation. ebi.ac.uk this compound acts as a "topoisomerase II poison," meaning it doesn't just inhibit the enzyme's catalytic activity but transforms it into a DNA-damaging agent. nih.gov
The catalytic cycle of topoisomerase II involves the formation of a temporary covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 5' ends of the broken DNA strands. ethernet.edu.etnih.gov this compound interferes with this cycle by binding to this ternary complex of DNA and topoisomerase II. drugbank.comresearchgate.net This binding stabilizes the cleavable complex, effectively trapping the enzyme on the DNA in a state where the DNA is cut. drugbank.comnih.govethernet.edu.et
By preventing the religation step of the topoisomerase II reaction, this compound leads to an accumulation of these stabilized complexes. drugbank.comnih.gov These complexes represent protein-associated DNA double-strand breaks, which are potent triggers of cell death pathways. ethernet.edu.et When a replication fork collides with one of these stalled complexes, the transient break is converted into a permanent, irreversible double-strand break, a highly lethal form of DNA damage. ethernet.edu.et The formation of these ternary complexes is a key event in the cytotoxic activity of anthracyclines. researchgate.net
Humans have two isoforms of topoisomerase II, alpha (Top2α) and beta (Top2β), which are encoded by different genes. nih.gov While they share structural and catalytic similarities, they differ in their expression patterns, cellular localization, and potentially their susceptibility to inhibitors. ebi.ac.uknih.gov Top2α is predominantly expressed in proliferating cells and is involved in chromosome condensation and segregation during mitosis. ebi.ac.uknih.gov In contrast, Top2β is more widely expressed, including in non-proliferating, terminally differentiated cells, and is thought to have a role in transcription regulation. nih.govmdpi.com
Anthracyclines like idarubicin are known to interfere with both human topoisomerase II isoforms. mdpi.com The action against Top2α is generally considered central to the anticancer activity of these drugs due to its role in cell proliferation. mdpi.com However, the interaction with Top2β is also significant and may contribute to some of the side effects observed with anthracycline therapy. journaljpri.com Studies have shown that the relative expression levels of the alpha and beta isoforms in tumor cells can influence their responsiveness to different topoisomerase II-targeting drugs. nih.gov High levels of Top2β have been identified as a significant factor in some cancers, suggesting it can be an important therapeutic target. nih.gov The differential activity and targeting of this compound towards these two isoforms is an area of ongoing research to better understand its efficacy and toxicity profile.
Implications for DNA Damage and Apoptosis Induction
This compound's primary mode of action involves the induction of DNA damage. chemsrc.comnih.gov As an anthracycline, it intercalates into DNA, disrupting the normal helical structure. patsnap.comdrugbank.com This intercalation inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. chemsrc.compatsnap.com By stabilizing the complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands after the enzyme creates transient double-strand breaks. patsnap.com This leads to an accumulation of DNA damage. patsnap.com
The cellular response to this extensive DNA damage often involves the initiation of apoptosis, or programmed cell death. patsnap.comnih.gov When the DNA damage is deemed irreparable by the cell's checkpoint mechanisms, signaling pathways are activated that culminate in apoptosis. patsnap.com However, some studies in specific cell lines, such as MCF-7 breast tumor cells, have shown that while idarubicin causes significant cell death, it may not induce the classic morphological and biochemical markers of apoptosis, like DNA fragmentation. nih.gov In these instances, the profound inhibition of DNA synthesis and suppression of c-myc expression appear to be the dominant effects leading to growth arrest. nih.gov The induction of apoptosis can be cell-type dependent. For example, in WEHI-3 mouse leukemia cells, agents that cause DNA damage have been shown to induce apoptosis. researchgate.net
Reactive Oxygen Species (ROS) Generation
The quinone moiety within the this compound structure is capable of undergoing redox cycling. patsnap.com This process involves the transfer of electrons to the quinone, forming a semiquinone radical. ethernet.edu.et This radical can then react with molecular oxygen to produce superoxide radicals (O₂•-), regenerating the parent quinone which can then repeat the cycle. mdpi.comethernet.edu.et This continuous production of free radicals is a key feature of its mechanism. patsnap.com Studies have shown that idarubicin induces the generation of O₂•- and 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, particularly in the presence of copper (II). nih.gov
The overproduction of ROS leads to a state of oxidative stress within the cell. nih.govmdpi.com This imbalance overwhelms the cell's natural antioxidant defenses, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov The excessive ROS can cause widespread cellular damage, including lipid peroxidation of cell membranes and oxidation of proteins. patsnap.commdpi.com This oxidative damage further exacerbates the DNA damage initiated by topoisomerase II inhibition and contributes significantly to the cytotoxic effects of the compound. nih.govpatsnap.com The resulting cellular stress is a potent trigger for apoptosis. nih.gov
Cellular Uptake and Transport Mechanisms
The entry of this compound into cells is a critical determinant of its pharmacological activity and is influenced by several factors.
The uptake of idarubicin into cells is not solely a passive process. Evidence suggests the involvement of a carrier-mediated transport system. nih.govdoi.org Studies in human leukemia HL60 cells and mononuclear cells have shown that the uptake of idarubicin can be competitively inhibited by its analog daunorubicin and noncompetitively inhibited by adriamycin. nih.govdoi.org Furthermore, preloading cells with these analogs can stimulate idarubicin uptake, which is indicative of a carrier-mediated process. nih.govdoi.org The nature of this transport can differ between cell types, with suggestions of an energy-independent carrier system in HL60 cells and an energy-dependent one in mononuclear cells. nih.govdoi.org The increased lipophilicity of idarubicin compared to compounds like daunorubicin, due to the absence of a methoxyl group, also facilitates a higher rate of cellular uptake. researchgate.net
The cellular uptake of idarubicin is both temperature- and concentration-dependent. nih.govdoi.org This dependency further supports the involvement of a biological process, such as carrier-mediated transport, rather than simple passive diffusion. As the extracellular concentration of idarubicin increases, its rate of uptake into the cell also increases, up to a certain point where the transport system may become saturated. Similarly, the uptake process is sensitive to temperature, with changes in temperature affecting the rate of transport across the cell membrane.
Energetic Considerations in Cellular Transport
The movement of Idarubicin and its aglycone, this compound, across the cell membrane is a nuanced process, with its energy requirements varying significantly depending on the cell type. Research into the transport mechanisms of Idarubicin in human leukemia (HL60) cells compared to normal human mononuclear cells (MNCs) highlights this disparity. nih.gov
The uptake in both cell types is dependent on temperature and concentration. nih.gov However, the influence of cellular energy production on this transport differs markedly. In studies using 2,4-dinitrophenol, a substance that inhibits energy production in cells, the uptake of Idarubicin by leukemia HL60 cells was observed to increase. This suggests that in these cancerous cells, the transport is at least partially mediated by an energy-independent carrier system. nih.gov Conversely, when normal mononuclear cells were pretreated with 2,4-dinitrophenol, the uptake of Idarubicin decreased, indicating the involvement of an energy-dependent carrier system in non-cancerous cells. nih.gov
This differential energy requirement may be a key factor in the compound's selective action. The uptake of Idarubicin was found to be greater than that of its analogs, pirarubicin, daunorubicin, and adriamycin, in both cell lines studied. nih.gov
Furthermore, anthracyclines as a class, to which this compound belongs, are known to interfere with cellular energy metabolism. They can disrupt mitochondrial functions, including the electron transport chain, which is central to energy production. mdpi.comresearchgate.net Some anthracyclines have been shown to inhibit the glycolytic pathway, a key route for energy production in many tumor cells, potentially leading to an "energy collapse" within the cell. mdpi.com
Modulation of Gene Expression and Polymerase Activity
This compound and its parent compound, Idarubicin, exert profound effects on the core processes of gene expression and DNA replication through multiple mechanisms. drugbank.com The primary and most well-documented mechanism is the physical insertion of the molecule between the base pairs of DNA, a process known as intercalation. drugbank.comnih.govpatsnap.com This intercalation distorts the DNA double helix structure. patsnap.com
This structural alteration has significant downstream consequences for enzymes that interact with DNA. A key target is topoisomerase II, an enzyme essential for managing the topological stresses in DNA during replication and transcription. patsnap.com Idarubicin stabilizes the complex formed between DNA and topoisomerase II, which prevents the enzyme from resealing the temporary double-strand breaks it creates. drugbank.comnih.gov This leads to an accumulation of DNA damage, which, if irreparable, triggers programmed cell death (apoptosis). patsnap.com
Beyond its effects on topoisomerase II, Idarubicin may also directly inhibit polymerase activity, further disrupting DNA replication and transcription. drugbank.com While the primary mechanism is often cited as topoisomerase II inhibition, the interference with polymerases represents another layer of its cytotoxic action. The expression of topoisomerase II isozymes can be differentially modulated during cell proliferation, indicating that the cellular context can influence the drug's impact on gene expression. researchgate.net The collective result of these actions—DNA intercalation, topoisomerase II inhibition, and potential polymerase inhibition—is a comprehensive disruption of gene expression and cellular proliferation. drugbank.compatsnap.com
Mentioned Compounds
Cellular Responses and Resistance Mechanisms
Induction of Apoptosis in Cancer Cell Lines
Idarubicin (B193468) is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Studies have shown it triggers apoptotic pathways through mechanisms that include affecting mitochondrial function and activating key effector enzymes.
In human trisomic and diabetic fibroblasts, idarubicin was found to be more cytotoxic and a more effective apoptosis inducer than its parent compound, daunorubicin (B1662515). nih.gov The apoptotic process initiated by idarubicin in these cells involves a time-dependent loss of mitochondrial membrane potential and a significant rise in intracellular calcium levels, both of which are observed within the first 2 to 6 hours of treatment. nih.gov This is followed by the activation of caspase-3, a critical executioner caspase in the apoptotic cascade, which occurs in the later stages of the process. nih.gov
Similarly, in human multiple myeloma cell lines (RPMI 8226-S and its multidrug-resistant sublines), cytotoxicity assays measuring apoptosis via annexin (B1180172) V confirmed idarubicin's high potency. nih.gov Its pro-apoptotic activity has also been assessed in human leukemic CEM cells, where apoptosis was linked to intracellular drug concentrations. researchgate.net The collective findings establish that idarubicin effectively eliminates cancer cells by initiating the intrinsic apoptotic pathway, marked by mitochondrial destabilization and subsequent caspase activation. nih.gov
Multidrug Resistance (MDR) Phenomena
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally diverse anticancer drugs. Idarubicin has demonstrated a unique ability to partially overcome certain MDR mechanisms, particularly those mediated by P-glycoprotein.
P-glycoprotein (P-gp), an ATP-dependent efflux pump encoded by the ABCB1 gene, is a primary driver of MDR. It actively expels chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. patsnap.com Idarubicin, due to its high lipophilicity, is considered less susceptible to P-gp-mediated efflux compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin. nih.govresearchgate.net
Studies in P-gp-overexpressing human multiple myeloma cell lines (8226-R7 and 8226-Dox40) showed that idarubicin was 10- to 50-fold more potent than daunorubicin or doxorubicin. nih.gov The addition of the P-gp inhibitor verapamil (B1683045) only minimally affected idarubicin uptake in the most resistant cell line, indicating that idarubicin is a poor substrate for P-gp. nih.gov Further research using flow cytometry to measure DNA intercalation confirmed that while daunorubicin's activity is hindered by both P-gp and the Multidrug Resistance-Associated Protein 1 (MRP1), idarubicin's DNA intercalation is primarily reduced by MRP1, not P-gp. nih.gov This relative immunity to P-gp efflux is a key factor in idarubicin's effectiveness against certain drug-resistant cancers. researchgate.netpatsnap.com
The efficacy of an anthracycline is directly related to its ability to accumulate and be retained within the cancer cell. In MDR cells, a primary resistance mechanism is the reduction of intracellular drug levels. mdpi.comnih.gov
In human colon carcinoma cell lines selected for resistance to idarubicin (LoVo-IDA) and doxorubicin (LoVo-DOX), all MDR variants exhibited decreased drug accumulation compared to the sensitive parent cell line. nih.gov However, the key difference lay in the intracellular tolerance. Despite reduced accumulation, idarubicin remained more effective than daunorubicin. nih.gov This is attributed to differences in intracellular distribution. In sensitive cells, daunorubicin shows a high nuclear-to-cytoplasmic fluorescence ratio, which is drastically reduced in MDR cells. nih.gov In contrast, the nuclear-to-cytoplasmic ratio for idarubicin shows no significant difference between sensitive and resistant cells, suggesting it can reach its nuclear target more effectively even in the presence of resistance mechanisms. nih.gov
In multiple myeloma cell lines, the superior cytotoxicity of idarubicin in resistant cells is directly explained by its better intracellular uptake compared to daunorubicin. nih.gov This enhanced accumulation allows idarubicin to reach the necessary concentrations to exert its cytotoxic effects, even in cells that actively export other drugs. nih.gov
When compared to other clinically important anthracyclines, idarubicin consistently demonstrates a more favorable profile against resistant cancer cells.
In human colon carcinoma cells selected for idarubicin resistance, the cells paradoxically exhibited a higher resistance index (RI) to daunorubicin (RI = 101-112) than to idarubicin itself (RI = 20-23). nih.gov This pattern was also seen in doxorubicin-selected lines. nih.gov The reason for this discrepancy is the greater intracellular resistance to daunorubicin; MDR cells require a 14- to 15-fold higher intracellular concentration of daunorubicin to achieve 50% growth inhibition, compared to only a 3- to 4-fold increase for idarubicin. nih.gov
Table 1: Comparative Cytotoxicity of Anthracyclines in Sensitive and MDR Multiple Myeloma Cell Lines This table illustrates the higher potency of Idarubicin (IDA) and its metabolite Idarubicinol (IDAol) compared to Daunorubicin (DNR) and Doxorubicin (DOX) in sensitive (S) and multidrug-resistant (R) cell lines. Data derived from cytotoxicity assays. nih.gov
| Cell Line Variant | Potency of IDA vs. DNR | Potency of IDA vs. DOX | Potency of IDAol vs. DOXol |
| Sensitive (S) | 3-fold higher | 3-fold higher | >32-fold higher |
| Resistant (R) | 10-50-fold higher | 10-50-fold higher | >32-fold higher |
Table 2: Comparative Resistance in Human Colon Carcinoma Cell Lines This table shows the External Resistance Index (RIext) and the fold-increase in intracellular drug concentration needed for 50% growth inhibition (IC50int) in cell lines selected for resistance to Idarubicin (LoVo-IDA). Data highlights the higher intracellular resistance to Daunorubicin (DAU) compared to Idarubicin (IDA). nih.gov
| Drug | RIext in LoVo-IDA Lines | Fold-Increase in IC50int (vs. Sensitive Cells) |
| Idarubicin (IDA) | 20 - 23 | 3.2 - 3.6 |
| Daunorubicin (DAU) | 101 - 112 | 13.9 - 14.9 |
Impact on Cell Cycle Progression
Idarubicin exerts its cytotoxic effects in part by interfering with the normal progression of the cell cycle. Like other topoisomerase II inhibitors, it induces DNA damage that activates cellular checkpoints, leading to cell cycle arrest and, ultimately, apoptosis. patsnap.com
Research indicates that idarubicin arrests cells primarily in the G2 phase of the cell cycle. researchgate.net This G2/M checkpoint arrest prevents cells with damaged DNA from entering mitosis. patsnap.com Studies on Molt-4 human T-cell leukemia cells demonstrated that the uptake and toxicity of idarubicin, doxorubicin, and daunorubicin are cell-cycle dependent, with a progressive increase in drug uptake and inhibition of DNA synthesis as cells move from the G1 phase to the G2/M phase. nih.gov
More recent findings have revealed an additional epigenetic role for idarubicin that is linked to the cell cycle. It has been shown to stimulate the oxidation of 5-methyl-2'-deoxycytidine (B118692) (5mC), a key epigenetic mark, leading to an increase in 5-hydroxymethyl-2'-deoxycytidine (5hmC). nih.gov This effect is also cell-cycle dependent, occurring mainly during the S and G2/M phases, and is reliant on the TET2 enzyme. nih.gov This novel mechanism suggests that idarubicin's impact extends beyond DNA strand breakage to include the modulation of the epigenetic landscape in a cell-cycle-specific manner. nih.gov
Preclinical and Translational Research
In Vitro Cytotoxicity Studies
Comparative Efficacy against Various Cancer Cell Lines
Idarubicinone, as the aglycone of the potent anthracycline Idarubicin (B193468), has been investigated for its cytotoxic potential against various cancer cell lines. While direct comparative studies specifically on this compound across a broad spectrum of cell lines are less common in the readily available literature compared to its parent compound, Idarubicin, the general class of anthracyclines, including Idarubicin, demonstrates significant activity. Idarubicin itself has shown superior cytotoxicity compared to other anthracyclines like epirubicin, doxorubicin (B1662922), and mitoxantrone (B413) in certain cancer types, such as low-grade non-Hodgkin's lymphoma nih.gov. Research comparing Idarubicin to Doxorubicin in computer models, based on in vitro experiments, indicated faster cell uptake of Idarubicin, contributing to higher tumor uptake and greater efficacy researchgate.net. These findings suggest that the aglycone, this compound, may also possess potent cytotoxic properties, though specific comparative data highlighting its efficacy against diverse cancer cell lines is more limited in the search results.
Dose-Response Relationships
The cytotoxic effect of Idarubicin, and by extension its aglycone this compound, is concentration-dependent. Studies investigating Idarubicin have demonstrated that its efficacy increases with higher concentrations, a characteristic typical of cytotoxic chemotherapy agents nih.gov. While specific dose-response curves for this compound are not detailed in the provided search results, the general understanding of anthracyclines is that they exhibit a dose-dependent inhibition of cell growth and survival. For instance, Idarubicin has shown to be more effective than Doxorubicin, producing a lower tumor survival fraction in preclinical models researchgate.net.
Genotoxicity and Chromosomal Aberrations
Micronucleus Formation
Idarubicin, and by extension its related compounds, has been evaluated for its genotoxic potential, including its ability to induce micronucleus formation. Studies comparing Idarubicin and Doxorubicin have indicated that both agents produce a significant increase in the frequency of micronucleus formation in cultured human lymphocytes psu.edu. Idarubicin, in particular, exhibited significant micronucleus induction at all tested concentrations, suggesting clastogenic and aneugenic properties psu.edu. The micronucleus assay is a well-established method for assessing genotoxicity, detecting chromosomal damage such as breakage and loss nih.gov.
Chromatid and Chromosome Type Aberrations
Research has shown that Idarubicin can induce chromosomal aberrations in cultured peripheral blood lymphocytes. These aberrations include both chromatid and chromosome types, such as gaps, breaks, dicentric chromosomes, and fragments psu.edu. These findings are consistent with the known mechanisms of action for anthracyclines, which can interfere with DNA replication and repair processes, leading to structural damage to chromosomes psu.edu. The induction of chromosomal aberrations is a key indicator of a substance's genotoxic potential plantarchives.org.
Pharmacological Characterization of Idarubicinol (Metabolite)
Compound List
Biological Activity and Mechanism of Action
This compound, as the core structure of idarubicin, exerts its cytotoxic effects through multiple interconnected mechanisms, primarily targeting DNA and essential cellular enzymes.
DNA Intercalation: this compound intercalates into DNA by inserting itself between adjacent base pairs. This action distorts the DNA double helix, interfering with DNA replication and transcription processes drugbank.comtandfonline.comnih.govdrugs.comrxlist.comnih.govcancercareontario.caselleckchem.comtandfonline.commdpi.com.
Topoisomerase II Inhibition: A principal mechanism involves the inhibition of DNA topoisomerase II, an enzyme critical for regulating DNA topology during cellular processes. This compound stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of transient DNA double-strand breaks induced by the enzyme. This leads to the accumulation of DNA damage and ultimately cell death drugbank.comtandfonline.comnih.govdrugs.comcancercareontario.caselleckchem.comtandfonline.commdpi.com.
Free Radical Generation: The compound can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety. These free radicals contribute to DNA damage, lipid peroxidation, and protein oxidation, further exacerbating cellular stress and contributing to cytotoxicity drugbank.commdpi.com.
Histone Eviction: Idarubicin has also been shown to induce histone eviction from chromatin, altering the accessibility of DNA and potentially affecting gene expression rxlist.com.
Comparative Potency: A key structural feature of this compound, the absence of a methoxy (B1213986) group at position 4 (compared to daunorubicin), results in increased lipophilicity and enhanced cellular uptake. This contributes to Idarubicin being approximately 10-fold more cytotoxic than daunorubicin against cultured human cancer cells drugbank.comnih.gov.
Data Table 1: Key Mechanisms of Action of this compound
| Mechanism | Description | Primary Target/Effect |
| DNA Intercalation | Insertion between DNA base pairs, causing helix distortion. | DNA structure and function |
| Topoisomerase II Inhibition | Stabilizes the DNA-topoisomerase II complex, preventing religation of DNA strand breaks. | DNA replication, transcription, and repair |
| Free Radical Generation | Production of reactive oxygen species (ROS) through redox cycling. | DNA damage, lipid peroxidation, protein oxidation |
| Histone Eviction | Induces the removal of histones from chromatin. | Chromatin structure and gene accessibility |
Contribution to Overall Therapeutic Effects
The inherent biological activities of this compound translate into significant contributions to the therapeutic efficacy of idarubicin, particularly in the treatment of acute myeloid leukemia (AML).
Enhanced Efficacy in Leukemia: The increased lipophilicity and cellular accumulation, attributed to the this compound aglycone, confer greater potency and efficacy compared to daunorubicin and doxorubicin. Idarubicin is considered more potent and effective than daunorubicin for AML tandfonline.comnih.gov. Clinical studies have demonstrated that idarubicin-cytarabine regimens offer greater activity and longer survival compared to daunorubicin-cytarabine regimens tandfonline.com.
Superior Cytotoxicity: Idarubicin and its active metabolite, idarubicinol, have shown equipotent cytotoxicity and greater potency than daunorubicin and doxorubicin in preclinical models drugbank.comnih.govtandfonline.com.
Data Table 2: Comparative Cytotoxicity and Cellular Uptake
| Compound | Relative Cytotoxicity (vs. Daunorubicin) | Lipophilicity | Cellular Uptake |
| This compound | ~10-fold higher | Increased | Enhanced |
| Daunorubicin | Baseline | Lower | Standard |
| Doxorubicin | Similar/Lower | Lower | Standard |
Note: Data refers to Idarubicin, the drug form containing the this compound aglycone.
Drug-Drug Interactions at the Molecular and Cellular Level
Cytochrome P450 Enzyme Interactions: Idarubicin serves as a substrate for CYP450 isoenzymes 2D6 and 2C9. Furthermore, it acts as an inhibitor of CYP450 2D6. This means that idarubicin's own metabolism can be influenced by other drugs that affect these enzymes, and conversely, idarubicin can alter the metabolism of other drugs. For instance, it can decrease the metabolism of cytarabine, which is a substrate for CYP450 3A4, especially when co-administered with CYP3A4 inhibitors like itraconazole (B105839) or caspofungin tandfonline.comnih.govselleckchem.com.
Transporter-Mediated Interactions: The uptake of idarubicin into cells is thought to involve carrier-mediated mechanisms, potentially including nucleoside transporters and the organic cation transporter 1 (OCT1) nih.govmdpi.com. While the role of ABC transporters, such as P-glycoprotein (P-gp), in idarubicin efflux is not fully elucidated, idarubicin is known to overcome P-gp-mediated multidrug resistance selleckchem.commdpi.com. However, certain drugs, like lasmiditan (B1674530) and erdafitinib, may increase idarubicin levels by interacting with P-gp medscape.com.
Pharmacodynamic Interactions: Idarubicin can have additive or synergistic effects with other medications. For example, concomitant use with other cardiotoxic drugs, such as trastuzumab or cyclophosphamide, can increase the risk of cardiotoxicity cancercareontario.camedscape.com. Similarly, combination with other myelosuppressive agents can lead to additive toxicity, particularly affecting bone marrow function medscape.comhres.ca.
Data Table 3: Cytochrome P450 and Transporter Interactions of Idarubicin
| Agent | Role in Interaction | CYP Isoenzyme(s) / Transporter | Effect on Idarubicin | Effect on Other Agent | Reference(s) |
| Idarubicin | Substrate | CYP2D6, CYP2C9 | Metabolized | N/A | tandfonline.comnih.govselleckchem.com |
| Idarubicin | Inhibitor | CYP2D6 | N/A | Decreases metabolism of CYP2D6 substrates (e.g., MAMC) | tandfonline.comnih.gov |
| Itraconazole | Inhibitor | CYP3A4 | N/A | Decreases metabolism of Cytarabine (CYP3A4 substrate) | tandfonline.comnih.gov |
| Caspofungin | Inhibitor | CYP3A4 | N/A | Decreases metabolism of Cytarabine (CYP3A4 substrate) | tandfonline.comnih.gov |
| Lasmiditan | Affects efflux transporter | P-gp (MDR1) | May increase levels | N/A | medscape.com |
| Erdafitinib | Affects efflux transporter | P-gp (MDR1) | May increase levels | N/A | medscape.com |
| Trastuzumab | Concomitant therapy | N/A | Increased risk of cardiotoxicity | N/A | cancercareontario.camedscape.com |
| Cyclophosphamide | Concomitant therapy | N/A | Increased risk of cardiotoxicity; additive myelosuppression | May increase formation of toxic anthracycline metabolites in heart tissue | cancercareontario.camedscape.comhres.ca |
Note: Data refers to Idarubicin, the drug form containing the this compound aglycone.
Compound Name List:
this compound
Idarubicin
Daunorubicin
Doxorubicin
Idarubicinol
Trastuzumab
Cyclophosphamide
Itraconazole
Caspofungin
Lasmiditan
Erdafitinib
Cytarabine
MAMC (3-cyano-7-ethoxycoumarin)
Analytical and Research Methodologies for Idarubicinone
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of Idarubicinone, providing detailed information about its molecular structure, electronic transitions, and conformational properties.
FTIR spectroscopy provides valuable information on the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of specific chemical bonds. Although a complete spectrum is highly specific, key functional groups exhibit characteristic absorption frequencies. For the anthraquinone (B42736) core of this compound, characteristic peaks include those for carbonyl (>C=O) and aromatic ring (>C=C<) stretching. researchgate.net The presence of hydroxyl and ketone groups on the A-ring also gives rise to distinct vibrational bands.
Key expected FTIR absorption bands for this compound are based on its principal functional groups. The strong, isolated carbonyl band is a prominent feature in the infrared spectra of anthracyclines. tudublin.ie
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenolic) | Stretching, broad | ~3500 - 3200 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 |
| C=O (Ketone, A-ring) | Stretching | ~1715 |
| C=O (Quinone) | Stretching | ~1651 |
| C=C (Aromatic Ring) | Stretching | ~1613 - 1625 and ~1573 - 1582 |
| C-O (Phenolic) | Stretching | ~1260 - 1050 |
The UV-Visible absorption spectrum of this compound is dominated by its extensive chromophore, the dihydroxyanthraquinone ring system. This system gives rise to characteristic absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum. The absorption in the visible range, typically between 450 and 550 nm, is responsible for the compound's orange-red color. This absorption is attributed to the π-π* electronic transition within the conjugated quinonoid structure. tudublin.ie The spectra of various anthracyclines, including doxorubicin (B1662922) and daunorubicin (B1662515), are nearly identical due to the shared chromophore, with a primary absorption maximum around 480-490 nm. tudublin.ienih.gov
| Transition Type | Approximate λmax (nm) | Chromophore |
|---|---|---|
| π-π | ~256 | Anthraquinone Ring System |
| π-π | ~290 | Anthraquinone Ring System |
| π-π | ~480 - 498 | Conjugated Quinonoid System |
| π-π | ~530 | Conjugated Quinonoid System |
Note: Specific λmax values can vary slightly depending on the solvent.
This compound, like other anthracyclines, is inherently fluorescent, a property that is extensively utilized in its detection and quantification. nih.gov The tetracyclic ring system acts as a fluorophore. Upon excitation with light of a specific wavelength, the molecule is promoted to an excited electronic state and subsequently emits light of a longer wavelength as it returns to the ground state. This fluorescence is highly sensitive and allows for detection at very low concentrations, often in the nanogram per milliliter range. nih.gov Fluorescence detection is commonly coupled with chromatographic methods for enhanced selectivity and sensitivity. nih.govnih.gov
| Parameter | Wavelength Range (nm) |
|---|---|
| Excitation (λex) | ~470 - 487 |
| Emission (λem) | ~550 - 580 |
Note: Wavelengths are typical for HPLC fluorescence detectors.
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a chemical fingerprint based on inelastic scattering of monochromatic light. This technique is complementary to FTIR spectroscopy. The Raman spectrum of this compound is dominated by signals from the anthraquinone ring system. Research on related anthracyclines has identified characteristic bands attributed to ring vibrations between 1573-1582 cm⁻¹ and 1613-1625 cm⁻¹. tudublin.ie Raman spectroscopy can be used to study drug-cell interactions at a subcellular level due to its high information content and spatial resolution. tudublin.ie
Chromatographic Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex matrices such as biological fluids or reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely employed method.
HPLC methods for this compound (often referred to in literature as 4-demethoxy-daunomycinone) typically utilize reversed-phase chromatography. nih.gov This involves a nonpolar stationary phase (e.g., C18 or cyanopropyl-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the inherent fluorescence of this compound, spectrofluorimetric detection is the preferred method, offering high sensitivity and selectivity. nih.gov UV-Vis detection at the absorption maximum (around 254 nm or in the visible range) is also utilized. amazonaws.com The choice of column, mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer), and detector settings are optimized to achieve complete separation from the parent drug (idarubicin), its main metabolite (idarubicinol), and other related substances. nih.govnih.gov
| Column Type | Mobile Phase Example | Detector | Reference |
|---|---|---|---|
| Cyanopropyl (CN) | Isocratic mixture of organic solvent and buffer | Fluorescence (λex: ~470 nm, λem: ~580 nm) | nih.gov |
| Reversed-Phase C18 | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Fluorescence (λex: 480 nm, λem: 550 nm) | mdpi.com |
| Supelcosil LC-CN | Isocratic mixture including Chloroform/1-Heptanol | Fluorescence (λex: 480 nm, λem: 560 nm) | nih.gov |
| Reversed-Phase C18 | Methanol:Acetonitrile (75:25 v/v) | UV (254 nm) | amazonaws.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of idarubicin (B193468) and its related compounds, including this compound. Various HPLC methods have been developed for the determination of idarubicin and its metabolites in biological fluids, which are adaptable for the analysis of this compound.
A common approach involves reversed-phase HPLC coupled with fluorescence detection, owing to the inherent fluorescent properties of these anthracycline compounds. For instance, a method for determining idarubicin and its fluorescent metabolites utilizes a Cyanopropyl chromatographic column with fluorescence detection at an excitation wavelength of 470 nm and an emission wavelength of 580 nm. This method demonstrates high sensitivity, with detection limits better than 0.2 ng/ml for the analytes. Sample preparation often involves solid-phase extraction, particularly for complex matrices like plasma.
Another established HPLC method suitable for the analysis of several anthracyclines, including idarubicin, employs a Supelcosil LC-CN column with spectrofluorimetric detection (excitation at 480 nm and emission at 560 nm). This method is noted for its precision and accuracy, with within-day and between-day coefficients of variation being less than 10%. Furthermore, reverse-phase HPLC methods using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid have been developed for the analysis of idarubicin hydrochloride, a method that can be adapted for this compound.
Table 1: HPLC Parameters for Idarubicin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Cyanopropyl (25 cm x 4.6 mm, 5 µm) | Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm) | Newcrom R1 |
| Mobile Phase | Not specified in detail | Isocratic elution | Acetonitrile, water, phosphoric/formic acid |
| Detection | Fluorescence (Ex: 470 nm, Em: 580 nm) | Spectrofluorimetry (Ex: 480 nm, Em: 560 nm) | Not specified |
| Sensitivity | < 0.2 ng/ml | Not specified | Not specified |
| Sample Preparation | Solid-phase extraction (C18) | Liquid-liquid extraction | Not specified |
LC-UV and LC-MS-TOF Studies for Degradation Products
The identification and characterization of degradation products of idarubicin, which would include this compound under certain conditions, are crucial for understanding its stability. Forced degradation studies under various stress conditions such as hydrolysis (acidic and alkaline), oxidation, dry heat, and photolysis are performed. The resulting degradation products are then analyzed using a combination of Liquid Chromatography-Ultraviolet (LC-UV) and Liquid Chromatography-Mass Spectrometry-Time of Flight (LC-MS-TOF).
In one such study, idarubicin was found to be unstable under acidic and alkaline hydrolysis, as well as oxidative conditions. The degradation products were separated on an Inertsil RP18 column. The purity of each product in the LC-UV chromatogram was confirmed using a photodiode array (PDA) detector. Subsequent characterization was carried out using positive electrospray ionization-mass spectrometry (+ESI-MS(n)) and LC-MS-TOF. These techniques provide accurate mass measurements, which are essential for elucidating the elemental composition and structure of the unknown degradation products. For example, under oxidative conditions, desacetylidarubicin hydroperoxide and desacetylidarubicin were identified. Acidic hydrolysis led to the formation of deglucosaminylidarubicin (this compound).
Electrochemical Methods
Electrochemical methods offer sensitive and rapid approaches for the analysis of this compound and for studying its interactions with biological molecules like DNA.
Electrochemical DNA Biosensors
Electrochemical DNA biosensors have been developed for the highly sensitive detection of idarubicin, a principle that is applicable to this compound. These biosensors typically involve the immobilization of double-stranded DNA (ds-DNA) onto an electrode surface. The interaction of this compound with the immobilized DNA causes a change in the electrochemical signal, which can be measured.
One such biosensor utilizes a glassy carbon electrode modified with electropolymerized layers of Azure B, onto which DNA is immobilized. The interaction of idarubicin with the DNA can be monitored, and the sensitivity of the sensor can be enhanced by incorporating a mediator like Methylene Blue. This type of biosensor can achieve very low limits of detection, in the femtomolar range. The interaction is often detected by observing changes in the oxidation peaks of guanine (B1146940) and adenine residues in the DNA, indicating structural changes in the DNA upon binding of the compound.
Voltammetry (Cyclic, Differential Pulse, Square Wave)
Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are employed to study the redox behavior of this compound and for its quantitative analysis. These methods provide insights into the electrochemical properties and reaction mechanisms of the compound.
Studies on idarubicin at a glassy carbon electrode have shown that its oxidation is an irreversible, pH-dependent process involving the transfer of one proton and one electron. The hydroxyl group on the aromatic ring is the electroactive center, leading to the formation of a quinonic product. DPV is often used to investigate the interaction between idarubicin and DNA, where changes in the oxidation peak currents of guanine and adenosine can indicate DNA damage or interaction.
Modified electrodes, such as a carbon paste electrode modified with CoMoO4 nanosheets and an ionic liquid, have been developed to enhance the sensitivity of idarubicin detection. Using DPV, a linear detection range of 4.0 to 2000.0 nM with a detection limit of 1.2 nM has been achieved with such a sensor.
Table 2: Voltammetric Techniques for this compound Analysis
| Technique | Purpose | Key Findings |
|---|---|---|
| Cyclic Voltammetry (CV) | Study of redox processes | Reveals irreversible, pH-dependent oxidation of the hydroxyl group. |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis and DNA interaction studies | Detects changes in guanine and adenosine oxidation peaks upon interaction with DNA. Enables sensitive quantification. |
| Square Wave Voltammetry (SWV) | Enhanced sensitivity for quantification | Offers rapid analysis with low detection limits. |
Molecular Docking and In Silico Investigations
Molecular docking and other in silico methods are powerful tools for investigating the interaction of this compound with its biological targets, primarily DNA. These computational techniques provide detailed structural insights into the binding modes and energetics of the drug-DNA complex.
Studies have used molecular docking to simulate the interaction of idarubicin with a DNA duplex. The results from these simulations often complement experimental findings from spectroscopic techniques. For instance, in silico investigations have suggested that idarubicin intercalates between the DNA bases and binds to the major groove, with specific interactions with guanine and cytosine bases. These studies help in understanding the structural basis of the compound's activity and can guide the design of new derivatives with improved properties.
Cell-Based Assays
Cell-based assays are crucial for evaluating the biological activity of this compound in a physiologically relevant context. These assays provide information on cytotoxicity, cellular uptake, and the mechanism of action at the cellular level.
A variety of cancer cell lines are used to assess the cytotoxic effects of this compound. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Such assays are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Studies comparing the cellular uptake of idarubicin with other anthracyclines have shown that idarubicin exhibits rapid cellular uptake and prolonged retention in tumor cells. These characteristics are likely shared by its aglycone, this compound, due to its high lipophilicity. The intracellular distribution can be visualized using techniques like confocal microscopy.
Furthermore, cell-based assays are employed to investigate the genotoxic effects of these compounds. For example, the cytokinesis-blocked micronucleus (CBMN) assay in cultured human lymphocytes can be used to assess the induction of chromosomal aberrations and micronuclei, providing evidence of the compound's clastogenic and aneugenic potential.
Table 3: Common Cell-Based Assays for this compound Evaluation
| Assay Type | Purpose | Example Cell Lines |
|---|---|---|
| Cytotoxicity Assays (e.g., MTT) | To determine the concentration that inhibits cell growth (IC50) | Various cancer cell lines (e.g., HeLa, K562) |
| Cellular Uptake and Distribution | To measure the rate and extent of drug accumulation in cells | Hematopoietic cell lines, melanoma cells |
| Genotoxicity Assays (e.g., CBMN) | To assess the potential to cause DNA and chromosomal damage | Cultured human lymphocytes |
Cytofluorimetry for Intracellular Accumulation and Apoptosis
Cytofluorimetry, also known as flow cytometry, is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. This methodology has been instrumental in elucidating the cellular pharmacology of this compound, particularly in quantifying its intracellular accumulation and evaluating its efficacy in inducing apoptosis (programmed cell death).
Intracellular Accumulation: Studies have utilized flow cytometry to determine the extent to which this compound is taken up by cancer cells. The intrinsic fluorescence of anthracyclines like this compound allows for direct measurement of its intracellular concentration. Research comparing idarubicin with another anthracycline, daunorubicin, in leukemic cell lines (K562 and HL60) and their multidrug-resistant sublines has shown that idarubicin accumulates to a greater extent than daunorubicin. This higher accumulation is observed in both parental and resistant cell lines, suggesting that the lipophilicity and structural characteristics of this compound contribute to its enhanced cellular uptake.
A spectrofluorometric method, which similarly measures drug fluorescence, has been employed to assess the intracellular accumulation and DNA binding of idarubicin in sensitive and multidrug-resistant K562 leukemia cells. This technique revealed that while accumulation is reduced in resistant cells compared to sensitive ones, the accumulation of idarubicin was significantly higher than that of daunorubicin in both cell types. The enhanced influx of idarubicin appears to be a key factor in its high potency, even in the presence of P-glycoprotein-mediated resistance.
Apoptosis Detection: Cytofluorimetry is a cornerstone in the quantitative analysis of apoptosis induced by chemotherapeutic agents, including this compound. The progression of apoptosis involves distinct cellular changes, such as the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected using fluorescently labeled Annexin (B1180172) V. Concurrently, a viability dye such as propidium iodide (PI) is used to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). nih.govbio-rad-antibodies.com
An in vitro study on CEM and CEM-MDR1+ leukemic cells demonstrated the utility of this cytofluorometric approach to evaluate idarubicin-induced apoptosis. nih.gov The study successfully differentiated apoptotic from necrotic cells and established a time course for the apoptotic process, with the maximal increase observed at 24-48 hours after a short drug incubation. nih.gov This methodology allows for the reliable prediction of the pro-apoptotic effects of this compound based on drug concentration and the multidrug resistance status of the cells. nih.gov
The table below summarizes the typical markers used in cytofluorimetric analysis of apoptosis:
| Marker | Cellular Target | Stage of Cell Death |
| Annexin V | Phosphatidylserine (PS) | Early to Late Apoptosis |
| Propidium Iodide (PI) | DNA (in cells with compromised membranes) | Late Apoptosis/Necrosis |
| TMRE/TMRM/JC-1 | Mitochondrial Membrane Potential | Early Apoptosis |
TARDIS Assay for Topoisomerase II Cleavable Complexes
The Trapped in Agarose DNA Immunostaining (TARDIS) assay is a single-cell gel electrophoresis technique designed to quantify DNA-protein adducts, such as the covalent complexes formed between topoisomerase II and DNA that are induced by agents like this compound. nih.gov This assay provides valuable insights into the mechanism of action of topoisomerase II poisons.
The methodology involves embedding drug-treated cells in agarose on a microscope slide. The cells are then lysed under stringent salt and detergent conditions, which removes soluble proteins and other cellular components, leaving behind the genomic DNA trapped in the agarose matrix as "nuclear ghosts". nih.govnih.gov Topoisomerase II enzymes that are covalently bound to the DNA remain associated with these nuclear structures. These trapped complexes are then detected and quantified using specific antibodies against topoisomerase II isoforms (α and β), followed by immunofluorescence microscopy. nih.govnih.gov
Research utilizing the TARDIS assay on K562 human leukemia cells has shown that idarubicin and its metabolite, idarubicinol, are potent inducers of topoisomerase IIα cleavable complexes. nih.gov Notably, the study found that the levels of these complexes were persistent even after the removal of the drug, suggesting that the longevity of these complexes may contribute to the greater clinical effectiveness of idarubicin. nih.gov The assay also revealed that at concentrations above 1 µM, idarubicin may act as a catalytic inhibitor of topoisomerase II, leading to a decrease in the formation of cleavable complexes. nih.gov
The TARDIS assay has been instrumental in demonstrating the isoform-specific effects of different anthracyclines. For instance, while idarubicin primarily forms topoisomerase IIα complexes, doxorubicin was found to form low levels of topoisomerase IIα complexes and negligible levels of topoisomerase IIβ complexes in K562 cells. nih.gov
Glycolysis Stress Test in Tumor Cell Lines
The Glycolysis Stress Test protocol involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor) to assess different aspects of glycolytic activity. The resulting ECAR profile allows for the calculation of several key parameters:
Glycolysis: The basal rate of glycolysis following the addition of a saturating concentration of glucose.
Glycolytic Capacity: The maximum ECAR reached after inhibiting oxidative phosphorylation with oligomycin, forcing the cells to rely on glycolysis for ATP production.
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to respond to an increased energy demand.
Research on triple-negative breast cancer (TNBC) cells treated with epirubicin has demonstrated how this assay can reveal drug-induced metabolic shifts. Such studies provide a framework for how the Glycolysis Stress Test could be applied to this compound to determine its impact on the metabolic phenotype of tumor cells, which may have implications for therapeutic efficacy and resistance mechanisms.
The table below outlines the sequential injections in a typical Glycolysis Stress Test and the parameters measured:
| Injection | Compound | Purpose | Measured Parameter |
| 1 | Glucose | To initiate glycolysis | Basal Glycolysis |
| 2 | Oligomycin | To inhibit mitochondrial ATP synthesis | Glycolytic Capacity |
| 3 | 2-Deoxy-D-Glucose (2-DG) | To inhibit glycolysis | Non-glycolytic acidification |
Reference Standards in Analytical Method Development
In the development and validation of analytical methods for the quantification of this compound in various matrices, the use of a well-characterized reference standard is of paramount importance. An analytical standard is a highly pure substance used as a reference point in both qualitative and quantitative analyses, ensuring the accuracy, precision, and reliability of the obtained results.
The development of analytical procedures, such as High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound and its metabolites in biological fluids or pharmaceutical formulations, relies on a reference standard for several critical aspects:
Calibration: A calibration curve is constructed by analyzing a series of solutions containing known concentrations of the this compound reference standard. This curve is then used to determine the concentration of this compound in unknown samples.
Method Validation: The reference standard is essential for validating the performance characteristics of the analytical method, including its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Identity Confirmation: The reference standard is used to confirm the identity of this compound in a sample by comparing retention times or spectral data.
For a compound to serve as a reliable reference standard, it must be of the highest possible purity, and its identity and purity must be rigorously established through various analytical techniques. The synthesis of (±)-idarubicinone has been reported, which is a critical step towards establishing a source for a reference standard. The availability of a pure, well-characterized this compound reference standard is a prerequisite for regulatory compliance and for ensuring the quality and consistency of data in both research and clinical settings.
Future Directions and Research Gaps
Development of Novel Idarubicinone Analogs with Improved Therapeutic Indices
Anthracycline antibiotics, including idarubicin (B193468), are cornerstone chemotherapeutics, yet their clinical utility is often hampered by dose-dependent toxicities, most notably cardiotoxicity and myelosuppression researchgate.netnih.govresearchgate.netchemrxiv.orgrsc.org. Idarubicin, characterized by the absence of a methoxy (B1213986) group at the 4-position of its aglycone, exhibits increased lipophilicity and cellular uptake, leading to greater cytotoxicity than daunorubicin (B1662515) or doxorubicin (B1662922) against cultured cancer cells researchgate.netnih.govchemrxiv.org. Despite these advantages, the pursuit of analogs with an even more favorable therapeutic index—balancing enhanced efficacy with minimized toxicity—remains a primary objective researchgate.netmdpi.com.
Future research directions include the synthesis and evaluation of novel this compound derivatives. This may involve exploring structure-activity relationships (SAR) to identify specific modifications that further reduce cardiotoxicity or improve efficacy against a broader spectrum of cancers. Strategies such as creating bipharmacophore molecules by conjugating this compound fragments with other bioactive compounds, like natural sesquiterpene lactones, are being investigated to yield agents with potentially synergistic or complementary mechanisms of action and reduced side effects mdpi.com. Furthermore, advancements in synthetic chemistry, such as the recently reported global functionalization of tetracene to access this compound, offer new pathways for the efficient and controlled synthesis of the core anthracycline framework, facilitating the generation of diverse analogs for preclinical testing researchgate.netnih.govchemrxiv.orgresearchgate.netnih.gov.
| Limitation of Current Anthracyclines | Goal for Novel this compound Analogs |
| Dose-dependent cardiotoxicity | Reduced cardiotoxicity |
| Myelosuppression | Improved safety profile |
| Development of drug resistance | Enhanced efficacy against resistant tumors |
| Limited spectrum of activity | Broader spectrum of anti-cancer activity |
| Off-target effects | Minimized off-target toxicities |
Elucidation of Specific Mechanisms of Action of Novel Derivatives
The established mechanisms of action for idarubicin involve complex interactions with cellular machinery, including DNA intercalation, inhibition of topoisomerase II by stabilizing the DNA-topoisomerase II complex, and the generation of reactive oxygen species (ROS) that can lead to DNA damage drugbank.com. Idarubicin may also interfere with DNA synthesis by inhibiting polymerase activity and modulating gene expression drugbank.com.
While these general mechanisms are understood, a critical research gap lies in elucidating the specific mechanisms by which novel this compound derivatives exert their effects. As new analogs are synthesized, detailed investigations are required to understand how structural modifications influence their interaction with cellular targets. This includes precisely mapping their binding affinities to DNA and specific topoisomerase II isoforms (alpha and beta), characterizing their impact on the cell cycle, and quantifying their contribution to oxidative stress pathways. Understanding these specific molecular interactions will be crucial for rational drug design, enabling the development of derivatives with improved selectivity and potency, and potentially overcoming mechanisms of resistance.
Further Exploration of Resistance Reversal Strategies
Drug resistance is a significant impediment to the long-term efficacy of many chemotherapeutic agents, including anthracyclines. While specific resistance mechanisms for this compound derivatives are still under investigation, general mechanisms observed with other anthracyclines, such as increased drug efflux mediated by P-glycoprotein (P-gp) or alterations in topoisomerase II activity, are likely relevant nih.gov. Studies have shown that agents like itraconazole (B105839) can reverse daunorubicin resistance by enhancing intracellular drug accumulation, suggesting that targeting efflux pumps is a viable strategy nih.gov.
Future research should focus on identifying the precise molecular mechanisms of resistance that affect idarubicin and its derivatives in various cancer types. This includes characterizing the role of specific efflux pumps, cellular metabolism, and genetic mutations in conferring resistance. Subsequently, strategies to overcome or reverse this resistance can be explored. These may involve the development of novel this compound analogs designed to evade efflux mechanisms or retain activity against mutated targets. Alternatively, combination therapies that pair this compound derivatives with known resistance modulators or agents that target alternative pathways could prove beneficial.
| Potential Resistance Mechanism | Reversal Strategy / Future Research Area |
| P-glycoprotein (P-gp) efflux | Development of novel analogs less susceptible to P-gp efflux; Combination with P-gp inhibitors |
| Altered Topoisomerase II activity | Design of derivatives with altered binding to mutated Topo II; Studies on Topo II isoform selectivity |
| Drug efflux pump bypass | Novel drug delivery systems (e.g., nanoparticles) to bypass efflux pumps |
| Other cellular mechanisms | Investigating and targeting alternative resistance pathways (e.g., DNA repair, apoptosis evasion) |
Advanced Analytical Techniques for Pharmacokinetic and Pharmacodynamic Studies
Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling is essential for understanding how this compound and its derivatives are absorbed, distributed, metabolized, and excreted (ADME), and how they exert their therapeutic effects. While analytical methods like High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection are established for quantifying anthracyclines, they can sometimes require complex sample preparation and sophisticated equipment researchgate.net.
The future of this compound research demands the application of advanced analytical techniques to achieve greater sensitivity, specificity, and efficiency in PK/PD studies. This includes:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the precise quantification of idarubicin, its metabolites (e.g., idarubicinol), and any novel derivatives in complex biological matrices such as plasma, urine, and tissue samples. This technique is crucial for understanding drug disposition, identifying metabolic pathways, and characterizing oral bioavailability nih.gov.
Target Engagement Assays: Developing assays to directly measure the interaction of this compound derivatives with their molecular targets, such as topoisomerase II, within cancer cells. This could involve techniques like Western blotting, enzyme activity assays, or more advanced methods like proximity ligation assays.
Biomarker Analysis: Identifying and quantifying specific biomarkers that reflect the pharmacodynamic effects of this compound. For instance, studies have investigated the reduction of survivin protein expression as a PD marker in AML cells treated with idarubicin in combination therapy nih.gov. Future work could focus on identifying novel biomarkers indicative of DNA damage, cell cycle arrest, or apoptosis induced by this compound analogs.
Imaging Techniques: For certain applications, advanced imaging techniques such as Positron Emission Tomography (PET) might be explored to visualize drug distribution in vivo, particularly in preclinical models, providing spatial and temporal data on drug uptake in tumors and vital organs.
The integration of these advanced analytical tools will provide a more comprehensive understanding of this compound's behavior in vivo, facilitating the optimization of dosing regimens and the development of more effective therapeutic strategies.
Compound List:
this compound
Idarubicin
Daunorubicin
Doxorubicin
Epirubicin
Idarubicinol
Sesquiterpene lactones
Itraconazole
Survivin
Q & A
Q. What are the primary synthetic challenges in constructing the Idarubicinone tetracyclic framework, and how can regioselectivity issues be addressed methodologically?
The synthesis of this compound’s tetracyclic core involves regioselective functionalization of polyaromatic precursors. A major challenge lies in controlling the reactivity of terminal aromatic rings (e.g., A and D rings in tetracene derivatives) during cycloaddition or C–H activation. For example, in photoredox-mediated cycloaddition with MTAD, competing regioselectivity between rings A and D can lead to mixed products . To address this, computational analysis of frontier molecular orbitals (FMOs) is critical: the HOMO localization on ring A in tetracene derivatives dictates preferential reactivity, aligning with experimental outcomes . Researchers should combine DFT calculations with pilot small-scale reactions to validate regioselectivity trends before scaling up.
Q. How should researchers design experiments to optimize boron-mediated transformations in this compound synthesis?
Boron chemistry is pivotal for introducing acetyl groups via Zweifel olefination. Key steps include:
- Rh-catalyzed hydroboration : Optimize using [Rh(cod)₂BF₄] with 1,4-bis(diphenylphosphino)butane and catecholborane, which enhances stereoselectivity (3:1 endo/exo ratio) .
- In situ protection strategies : Mask reactive quinones with Zn/TMSCl to prevent undesired side reactions during olefination .
A systematic approach involves varying catalyst loadings (5–10 mol%), solvent polarity (THF vs. DCM), and stoichiometry of organolithium reagents. Data should be tracked in a reaction matrix (Table 1).
Q. Table 1: Optimization of Zweifel Olefination in this compound Synthesis
| Parameter | Tested Range | Optimal Condition | Yield (%) | Selectivity (Endo:Exo) |
|---|---|---|---|---|
| Catalyst Loading | 5–10 mol% | 7.5 mol% | 72 | 3:1 |
| Solvent | THF, DCM, Toluene | THF | 68–72 | 3:1 |
| Organolithium Equiv. | 1.2–2.0 | 1.5 | 72 | 3:1 |
Advanced Research Questions
Q. What advanced strategies exist for resolving contradictions in reaction outcomes during late-stage functionalization of this compound precursors?
Discrepancies in yields or selectivity often arise from competing pathways (e.g., quinone overoxidation vs. C–H activation). To resolve these:
- Computational modeling : Use DFT to map transition states and identify kinetic vs. thermodynamic control. For example, Ru-catalyzed C–H oxidation in tetracenone derivatives favors electron-deficient quinone sites, but competing overoxidation can occur .
- Real-time monitoring : Employ inline NMR or HPLC-MS to detect intermediates and adjust reaction parameters dynamically .
- Parallel reaction screening : Test multiple conditions (e.g., oxidants, temperatures) using automated platforms to identify robust protocols.
Q. How can researchers systematically evaluate novel catalytic systems for C–H activation in this compound synthesis?
Emergent strategies like Ru-catalyzed sp² C–H oxidation require rigorous validation:
- Substrate scope testing : Evaluate electron-deficient vs. electron-rich aromatic systems to assess catalyst versatility .
- Mechanistic probes : Isotope labeling (e.g., D₂O quenching) or kinetic isotope effects (KIEs) can confirm C–H cleavage as the rate-determining step.
- Benchmarking : Compare turnover numbers (TONs) and selectivity against established methods (e.g., Pd catalysis). For example, Ru systems achieve higher TONs (up to 1,000) in dihydroxy-tetracenone synthesis .
Methodological Guidelines
How to formulate a research question addressing gaps in this compound’s synthetic methodology?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to specialized catalysts (e.g., Rh, Ru) and analytical tools (HPLC-MS).
- Novel : Focus on understudied areas, such as enantioselective synthesis or bioorthogonal functionalization.
- Relevant : Align with trends in anthracycline antibiotic research, e.g., reducing cardiotoxicity via structural analogs .
Example: “How does the electronic nature of directing groups influence Ru-catalyzed C–H activation efficiency in tetracene derivatives?” .
Q. What statistical approaches are recommended for analyzing contradictory data in reaction optimization?
- Multivariate analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading).
- Principal Component Analysis (PCA) : Identify hidden correlations in datasets (e.g., solvent polarity vs. yield).
- Error analysis : Report confidence intervals (95% CI) for yields and selectivity ratios to quantify reproducibility .
Avoiding Common Pitfalls
- Overly broad questions : Instead of “How to synthesize this compound?”, focus on specific steps: “What in situ protection strategies prevent quinone degradation during Zweifel olefination?” .
- Ignoring mechanistic context : Always link experimental outcomes to computational or spectroscopic evidence (e.g., HOMO localization, KIEs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
